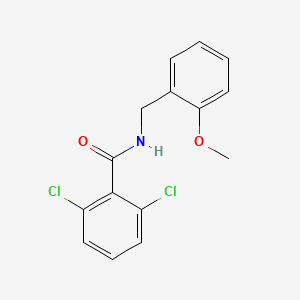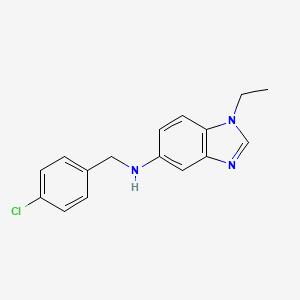![molecular formula C21H22O3 B5882649 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5882649.png)
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one, also known as TMB-8, is a synthetic compound that belongs to the class of coumarins. It is widely used in scientific research as a tool to study intracellular calcium signaling and has been found to have various biochemical and physiological effects.
Wirkmechanismus
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one exerts its inhibitory effect on IP3 receptors by binding to a specific site on the receptor and stabilizing it in a closed state. This prevents calcium from being released from intracellular stores and results in a decrease in intracellular calcium levels. The exact mechanism of how this compound binds to the IP3 receptor is not fully understood and is an area of active research.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its potency and selectivity for IP3 receptors. It is a highly specific inhibitor of IP3 receptors and does not affect other calcium channels or ion channels. This makes it a valuable tool for studying the role of calcium signaling in various cellular processes. However, one limitation of using this compound is its relatively short half-life. It has a half-life of approximately 30 minutes in cells and needs to be added continuously to maintain its inhibitory effect on IP3 receptors.
Zukünftige Richtungen
There are several future directions for the use of 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in scientific research. One area of active research is the development of more potent and selective inhibitors of IP3 receptors. Another area of research is the study of the role of calcium signaling in various disease states such as cancer, neurodegenerative diseases, and cardiovascular diseases. This compound can be used as a tool to study the effects of inhibiting IP3 receptors in these disease states and may lead to the development of novel therapeutic strategies.
Synthesemethoden
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one can be synthesized by reacting 7-hydroxy-4-methylcoumarin with 2,3,5,6-tetramethylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out under reflux conditions for several hours. After the reaction is complete, the product is purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is widely used in scientific research as a tool to study intracellular calcium signaling. It is a potent inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for releasing calcium from intracellular stores in response to various stimuli. By inhibiting IP3 receptors, this compound can be used to study the role of calcium signaling in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-12-8-13(2)16(5)19(15(12)4)11-23-17-6-7-18-14(3)9-21(22)24-20(18)10-17/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWSZHBNKQANMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C(=CC(=O)O3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B5882586.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B5882598.png)
![2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5882600.png)
![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)
![N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5882626.png)


![methyl 4,5-dimethoxy-2-({[(4-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5882644.png)
![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)
![9,10-dimethoxy-4-oxo-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B5882655.png)
![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)